5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride
Description
This compound is a spirocyclic diazaspirooctane derivative featuring a sulfanylidene (C=S) group, a trifluoromethyl-substituted pyridine ring, and a piperidin-4-yloxy-pyridine moiety. Its synthesis involves multi-step reactions, including alkylation, coupling, and purification via preparative liquid chromatography (LC), yielding a hydrochloride salt with 93% purity . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the sulfanylidene group may participate in hydrogen bonding or covalent interactions .
Properties
IUPAC Name |
5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6O2S.ClH/c24-23(25,26)17-10-15(13-29-18(17)11-27)31-20(33)22(6-1-7-22)32(21(31)35)14-2-3-19(30-12-14)34-16-4-8-28-9-5-16;/h2-3,10,12-13,16,28H,1,4-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDINJYHLAKIZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CN=C(C=C3)OC4CCNCC4)C5=CC(=C(N=C5)C#N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Thiohydantoin Core
The spiro[3.4]octane scaffold is constructed through a Strecker reaction followed by cyclization:
-
Strecker Reaction :
-
Cyclization with Isothiocyanate :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | TMSCN, ZnI₂, MeOH | 1a | 85–90 |
| 2 | Isothiocyanate, DMA | 1b | 70–75 |
Installation of the Trifluoromethylpyridine Moiety
A Mitsunobu reaction couples the spirocycle with 6-hydroxypyridine-3-carbonitrile:
Introduction of the Piperidin-4-yloxy Group
A Buchwald-Hartwig coupling attaches the piperidine moiety:
Final Salt Formation
The free base is converted to the hydrochloride salt by treatment with 1M HCl in dichloromethane, followed by precipitation with diethyl ether.
Optimization Strategies
Mitigating Bioactivation Risks
Early analogs faced hepatotoxicity due to phenolic metabolite formation. To address this:
Chemical Reactions Analysis
JNJ-63576253 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JNJ-63576253 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study androgen receptor signaling pathways and resistance mechanisms.
Biology: The compound is used in cellular and molecular biology research to investigate the effects of androgen receptor inhibition on cancer cell growth and survival.
Medicine: JNJ-63576253 hydrochloride is being developed as a therapeutic agent for the treatment of metastatic castration-resistant prostate cancer.
Industry: The compound is used in the pharmaceutical industry for drug development and testing
Mechanism of Action
JNJ-63576253 hydrochloride exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the receptor from translocating to the nucleus, binding to DNA, and initiating transcription of androgen-responsive genes. The compound is effective against both wild-type and mutant androgen receptors, including those with the F877L mutation. This inhibition of androgen receptor signaling leads to reduced proliferation and survival of prostate cancer cells .
Comparison with Similar Compounds
Structural Features and Core Frameworks
Target Compound
- Core : 5,7-diazaspiro[3.4]octane with sulfanylidene (C=S) at position 4.
- Substituents :
- 6-(Piperidin-4-yloxy)pyridin-3-yl at position 3.
- 3-(Trifluoromethyl)pyridine-2-carbonitrile at position 5.
- Key Functional Groups: Trifluoromethyl (-CF₃), cyano (-CN), ether (-O-), and sulfanylidene.
Comparable Compounds
Dihydropyrimidine Derivatives ()
- Core : 1,4-Dihydropyrimidine.
- Examples :
- 5c : 2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
- 5d : 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile.
- Key Differences: Non-spirocyclic, planar dihydropyrimidine ring. Thioether (-S-) instead of sulfanylidene (C=S). Antibacterial activity reported, suggesting distinct mechanisms compared to the target compound .
Pyrazolo[4,3-d]pyrimidine ()
- Core : Pyrazolo[4,3-d]pyrimidine.
- Example: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile.
- Key Differences: Fused bicyclic system with a fluorophenyl group. Amino (-NH-) and fluoro (-F) substituents influence solubility and target affinity.
Imidazo[1,2-a]pyridine ()
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Key Differences :
Chromeno[2,3-b]pyridine ()
- Core: Chromeno[2,3-b]pyridine fused with dihydropyridine.
- Example: 2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
- Key Differences: Fused tricyclic system with hydroxy (-OH) and amino (-NH₂) groups. High melting points (>300°C) indicate strong crystalline stability .
Physicochemical Properties
Key Observations :
- The target compound has the highest molecular weight and logP, reflecting its lipophilic spirocyclic structure.
- Chromeno-pyridines exhibit high melting points due to hydrogen bonding and fused-ring rigidity.
Biological Activity
The compound 5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile; hydrochloride, also known as JNJ-63576253 or TRC253, is a synthetic organic compound with significant biological activity, particularly as an androgen receptor (AR) antagonist . This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic system and multiple functional groups, which contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H21F3N6O2S |
| Molecular Weight | 502.51 g/mol |
| CAS Number | 2110426-27-0 |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C |
JNJ-63576253 functions primarily as an androgen receptor antagonist , which means it binds to the AR and inhibits its activation by androgens such as testosterone and dihydrotestosterone. This action prevents the receptor from translocating to the nucleus and binding to DNA, thereby inhibiting the transcription of genes involved in cell proliferation and survival in androgen-dependent tumors.
Binding Affinity
Studies indicate that JNJ-63576253 has a high binding affinity for both wild-type AR and certain mutant forms associated with resistance to existing therapies like enzalutamide and apalutamide. This makes it a promising candidate for treating castration-resistant prostate cancer (CRPC) where AR signaling remains active despite androgen deprivation therapy.
Antineoplastic Properties
Research has demonstrated that JNJ-63576253 effectively inhibits the proliferation of androgen-dependent cancer cells. In vitro studies have shown that it can significantly reduce cell viability in various prostate cancer cell lines.
Case Studies
- Prostate Cancer Models : In preclinical models of prostate cancer, treatment with JNJ-63576253 led to a marked decrease in tumor growth compared to control groups. The compound's ability to inhibit AR-mediated transcription was confirmed through luciferase reporter assays.
- Resistance Mechanisms : In studies focusing on AR mutations that confer resistance to traditional therapies, JNJ-63576253 maintained efficacy, suggesting its potential role in overcoming therapeutic resistance.
Comparative Analysis with Similar Compounds
A comparison with other known AR antagonists highlights the unique properties of JNJ-63576253:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| TRC253 | Similar spirocyclic structure | Antineoplastic activity |
| Enzalutamide | Non-steroidal AR antagonist | Effective in hormone-sensitive cancers |
| Apalutamide | Non-steroidal AR antagonist | Similar mechanism but less potent against some mutants |
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis involves sequential reactions starting with toluene-derived intermediates, followed by column chromatography and preparative LC. A critical step is the formation of the HCl salt via reaction with hydrochloric acid, yielding a purity increase from 47% (intermediate) to 93% (final product). Key intermediates include tert-butyl 4-hydroxypiperidine-1-carboxylate and DIAD-mediated coupling reagents. Purification relies on crystallization and chromatographic techniques, validated via MS and H NMR .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Analytical validation combines mass spectrometry (MS) for molecular weight confirmation and H NMR for structural elucidation. For example, the intermediate’s purity (47%) and final HCl salt (93%) were verified using these methods. Additional techniques like IR spectroscopy and melting point analysis (as seen in related compounds) can resolve structural ambiguities .
Q. What solvent systems and reaction conditions are optimal for intermediate isolation?
Methanol and ethanol-DMF mixtures are used for crystallization of intermediates. Reaction optimization includes reflux conditions (e.g., 6–8 hours for cyclization) and pH adjustments (e.g., ammonium acetate buffer at pH 6.5 for stability assays). Temperature-sensitive steps, such as DIAD-mediated couplings, require controlled environments to avoid side reactions .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing impurities?
Yield optimization involves adjusting stoichiometric ratios of coupling agents (e.g., DIAD) and protecting groups (e.g., tert-butyl carbamates). Chromatographic gradient elution (e.g., silica gel columns with ethyl acetate/hexane mixtures) effectively separates byproducts. Statistical modeling (e.g., Design of Experiments) can identify critical parameters like reaction time and temperature .
Q. What strategies resolve discrepancies in purity data between intermediates and final products?
Discrepancies often arise from incomplete salt formation or residual solvents. Recrystallization in polar aprotic solvents (e.g., DMF) and iterative HPLC analysis can improve purity. For example, the HCl salt’s 93% purity was achieved after multiple recrystallizations. Cross-validation with C NMR and elemental analysis ensures accuracy .
Q. Which analytical methods are most effective for characterizing the spirocyclic core and sulfanylidene moiety?
High-resolution MS (HRMS) and H-C HSQC NMR are critical for confirming the spiro[3.4]octane scaffold. The sulfanylidene group’s electronic properties can be probed via UV-Vis spectroscopy and X-ray crystallography (if crystals are obtainable). Computational modeling (e.g., DFT) predicts tautomeric stability and reactive sites .
Q. How should in vitro and in vivo models be designed for pharmacological profiling?
For androgen receptor antagonism (as suggested by structural analogs), use luciferase reporter assays in CRPC cell lines. In vivo efficacy can be tested in xenograft models (e.g., castration-resistant prostate cancer). Dose-dependent studies in rabbits (e.g., intranasal bioavailability) require PK/PD modeling to correlate exposure with target engagement .
Q. What computational tools aid in predicting metabolic stability and off-target interactions?
Molecular docking (e.g., AutoDock Vina) screens for CYP3A4 inhibition risks. ADMET predictors (e.g., SwissADME) evaluate aqueous solubility and logP values. Machine learning models trained on spirocyclic compounds can prioritize derivatives with reduced hepatotoxicity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
